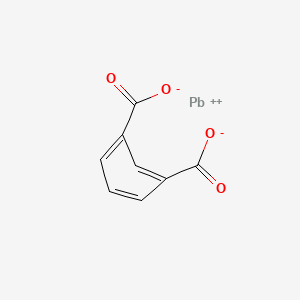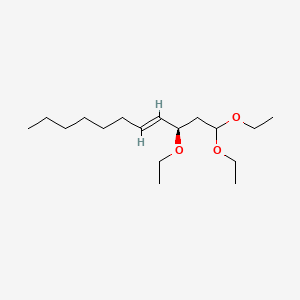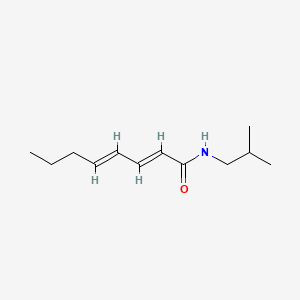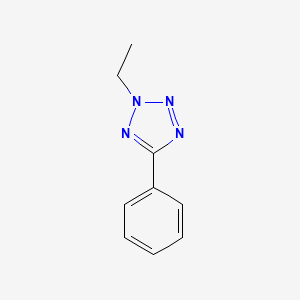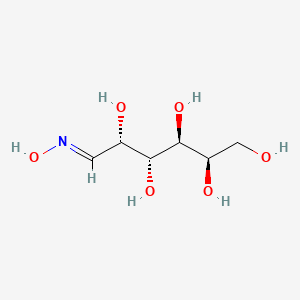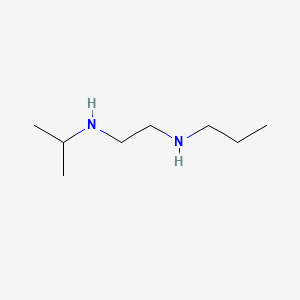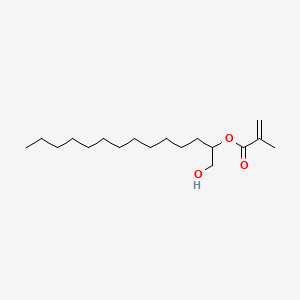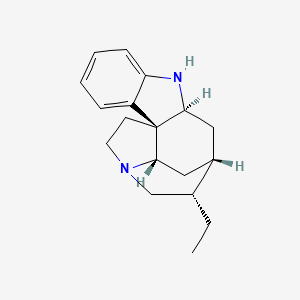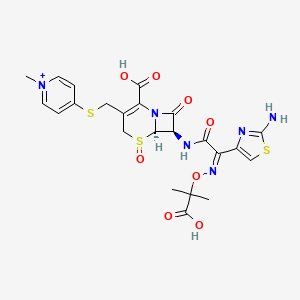
Tris(2-hydroxypropyl)ammonium myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 280-371-5, also known as tris(2-hydroxypropyl)ammonium myristate, is a chemical compound with the molecular formula C23H49NO5 and a molecular weight of 419.63886 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The synthesis of tris(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid with tris(2-hydroxypropyl)amine. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
Tris(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Applications De Recherche Scientifique
Tris(2-hydroxypropyl)ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of tris(2-hydroxypropyl)ammonium myristate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the uptake of therapeutic agents by cells. Additionally, the compound can interact with proteins, potentially affecting their structure and function .
Comparaison Avec Des Composés Similaires
Tris(2-hydroxypropyl)ammonium myristate can be compared to other similar compounds such as:
Tris(2-hydroxyethyl)ammonium myristate: Similar in structure but with ethyl groups instead of propyl groups.
Tris(2-hydroxypropyl)ammonium palmitate: Similar in structure but with a longer fatty acid chain (palmitic acid instead of myristic acid).
The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant and emulsifying agent .
Propriétés
Numéro CAS |
83292-27-7 |
|---|---|
Formule moléculaire |
C23H49NO5 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-13H2,1H3,(H,15,16);7-9,11-13H,4-6H2,1-3H3 |
Clé InChI |
MEKWCAVCWRXWLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




